Tridodecylmethylammonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Glucose Oxidase Enzyme Immobilized Iodide Electrode

Scientific Field: Biochemistry and Biotechnology.

Application Summary: Tridodecylmethylammonium iodide is used to prepare a glucose oxidase enzyme immobilized iodide electrode for the detection of glucose concentration.

Methods of Application: The glucose oxidase enzyme is immobilized on an electrode, which is then used to detect the concentration of glucose in a solution. Tridodecylmethylammonium iodide is used in the preparation of this electrode.

Results or Outcomes: This application allows for the accurate detection and measurement of glucose concentrations, which is particularly useful in medical and biological research.

Cationic Phase-Transfer Catalyst

Scientific Field: Organic Chemistry.

Application Summary: Tridodecylmethylammonium iodide is used as a cationic phase-transfer catalyst in the oxidation of hydrocarbons by O2.

Methods of Application: In this application, Tridodecylmethylammonium iodide is used to facilitate the transfer of a reactant from one phase to another, enabling the oxidation reaction to occur.

Results or Outcomes: The use of Tridodecylmethylammonium iodide as a phase-transfer catalyst can improve the efficiency and yield of oxidation reactions involving hydrocarbons.

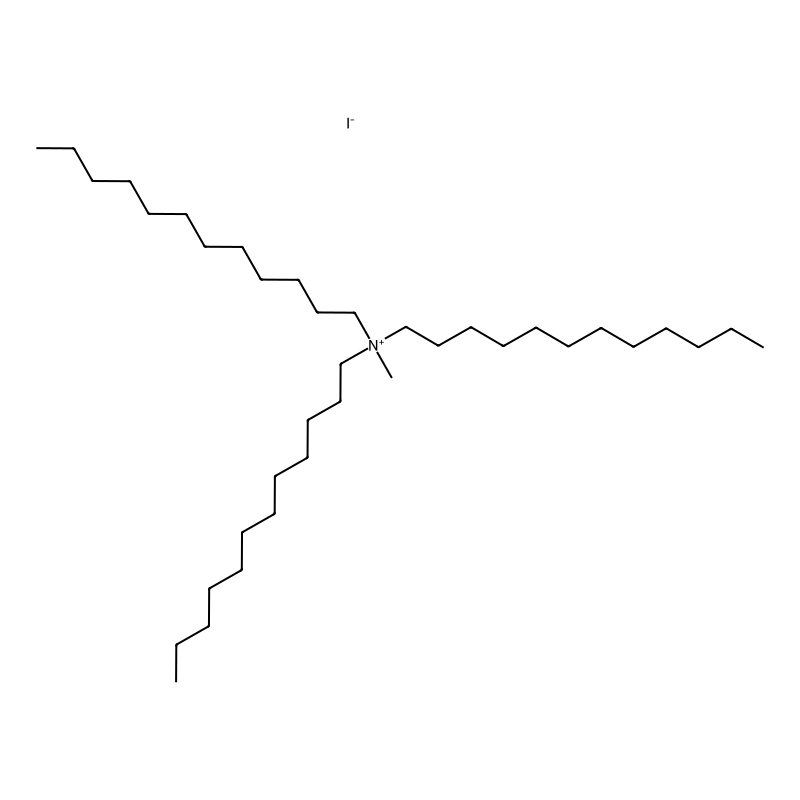

Tridodecylmethylammonium iodide is a quaternary ammonium salt with the chemical formula C₃₇H₇₈IN. It consists of a tridodecylmethylammonium cation and an iodide anion. This compound is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant properties and solubility in nonpolar solvents. It is typically used in various industrial applications, including as a phase transfer catalyst and in the formulation of ionic liquids.

The mechanism of action of TDMAI depends on the intended application. Some potential mechanisms include:

- Ion Exchange Reactions: The iodide ion can be replaced by other anions, such as bromide or chloride, through ion exchange processes.

- Nucleophilic Substitution: The cation can undergo nucleophilic substitution reactions, where the alkyl chains can be modified or substituted.

- Formation of Ionic Liquids: When combined with other ionic species, it can form ionic liquids, which have unique solvent properties.

Tridodecylmethylammonium iodide can be synthesized through the following method:

- Alkylation Reaction: Tridodecylamine is reacted with iodomethane under controlled conditions to yield tridodecylmethylammonium iodide. The general reaction can be represented as:This reaction typically occurs in a polar solvent such as acetone or ethanol to facilitate the alkylation process .

Tridodecylmethylammonium iodide has several notable applications:

- Phase Transfer Catalyst: It facilitates the transfer of reactants between immiscible phases in organic synthesis.

- Surfactant: Used in formulations for cleaning products and emulsifiers due to its surfactant properties.

- Ionic Liquid Component: Acts as a precursor for synthesizing ionic liquids that are used in electrochemistry and catalysis.

Studies on interaction mechanisms involving tridodecylmethylammonium iodide often focus on its ability to form complexes with various ions or molecules. For instance, it has been investigated for its potential to bind halides through halogen bonding interactions, which enhances its utility in sensing applications .

Tridodecylmethylammonium iodide shares structural similarities with several other quaternary ammonium salts. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | C₁₆H₃₄BrN | Smaller alkyl chains; used primarily as a phase transfer catalyst. |

| Hexadecyltrimethylammonium bromide | C₁₈H₃₉BrN | Longer alkyl chain; exhibits higher hydrophobicity and antimicrobial activity. |

| Benzalkonium chloride | C₁₈H₃₁ClN | Contains aromatic ring; widely used as a disinfectant. |

Tridodecylmethylammonium iodide is unique due to its combination of long-chain hydrophobicity and specific reactivity patterns associated with iodide ions, making it particularly suitable for niche applications in organic synthesis and materials science.

Tridodecylmethylammonium iodide emerged as part of the evolution of quaternary ammonium compounds (QACs), which were first synthesized in 1916 by Jacobs and Heidelberg. These early QACs demonstrated biocidal properties, but their efficacy improved with structural modifications. In 1935, Domagk introduced aliphatic groups to the quaternary nitrogen, enhancing antimicrobial activity. Tridodecylmethylammonium iodide belongs to the fourth generation of QACs, characterized by linear dialkyl chains (tridodecyl groups) without aromatic rings, which confer superior germicidal activity and tolerance to organic loads.

The compound’s synthesis and characterization were formalized in 2007, with PubChem entries documenting its structure and properties. Early research focused on its role as a cationic surfactant and phase-transfer catalyst, particularly in organic synthesis and sensor development.

Classification Within Quaternary Ammonium Compounds

Tridodecylmethylammonium iodide is classified as a fourth-generation quaternary ammonium compound, distinguished by:

- Twin-chain structure: Three dodecyl (C12) groups and one methyl group attached to a central nitrogen atom, forming a cationic head with hydrophobic tails.

- Absence of aromatic rings: Unlike earlier generations (e.g., benzalkonium chloride), it lacks benzene rings, reducing toxicity while maintaining biocidal efficacy.

- High hydrophobicity: LogP ≈ 10.2, indicating strong lipid solubility.

Comparison of QAC Generations

| Generation | Key Features | Example |

|---|---|---|

| 1st | Benzalkonium-based, low efficacy | Benzalkonium chloride |

| 4th | Dialkyl chains, high germicidal activity | Tridodecylmethylammonium iodide |

| 5th | Mixtures of 4th and 2nd generations | Didecyl dimethyl ammonium + alkyl dimethyl benzyl ammonium |

Nomenclature and Identification

IUPAC Name: Tridodecyl(methyl)azanium;iodide.

Synonyms:

- Methyltridodecylammonium iodide

- 1-Dodecanaminium, N,N-didodecyl-N-methyl-, iodide (1:1)

- TDMAC (common abbreviation in literature).

Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS | 29710-98-3 | |

| Molecular Weight | 663.93 g/mol | |

| PubChem CID | 16212397 | |

| InChIKey | JRLISGAUAJZAGL-UHFFFAOYSA-M |

General Significance in Chemical Science

Tridodecylmethylammonium iodide serves as a versatile reagent in:

- Phase-transfer catalysis: Facilitates reactions between aqueous and organic phases by solubilizing ionic substrates.

- Surfactant applications: Stabilizes emulsions in cosmetics and pharmaceuticals due to its amphiphilic structure.

- Antimicrobial coatings: Disrupts microbial membranes, targeting bacteria and fungi in medical devices.

- Sensor development: Used in uric acid biosensors via iodide-selective electrodes.